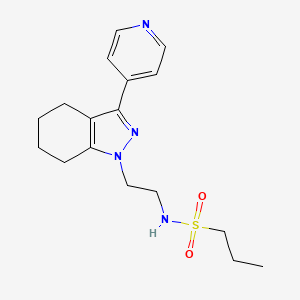

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-2-13-24(22,23)19-11-12-21-16-6-4-3-5-15(16)17(20-21)14-7-9-18-10-8-14/h7-10,19H,2-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQOYDFHMGVYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an indazole moiety and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 306.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory responses and cancer cell proliferation.

- Apoptosis Induction : Studies have shown that similar compounds can enhance apoptosis in cancer cells by modulating pathways involving Caspase-3 activity .

Anticancer Activity

Recent research has focused on the anticancer properties of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of the Caspase pathway. The compound demonstrated a significant increase in late apoptotic cell populations compared to controls .

Case Study 1: Anticancer Evaluation

In a controlled study examining the effects of this compound on cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 | Apoptosis via Caspase activation |

| Control (Doxorubicin) | MCF7 | 10 | DNA intercalation |

The results indicated that while the compound was less potent than Doxorubicin, it exhibited a unique mechanism that warrants further investigation.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibition of carbonic anhydrase by this compound:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Carbonic Anhydrase II | 75% |

| Control (Acetazolamide) | 90% |

This study indicates that the compound has substantial inhibitory effects on carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma and edema.

Comparison with Similar Compounds

Structural Features

Compound A : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Molecules, 2015)

- Core: Monocyclic pyrazole (3,5-dimethyl, 4-butyl-substituted) linked to pyridine-3-sulfonamide.

- Substituents : 4-Chlorophenyl carbamoyl group replaces propane-sulfonamide in the target compound.

- Key Differences: Absence of tetrahydroindazole’s bicyclic rigidity. Carbamoyl group introduces additional hydrogen-bond acceptor/donor sites compared to the target’s sulfonamide.

Compound B : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Drug Chemistry Advances, 2021)

- Core : Pyrrole-carboxamide linked to trifluoromethylpyridine and imidazole.

- Substituents : Trifluoromethyl group enhances lipophilicity and metabolic stability.

- Key Differences :

- Carboxamide instead of sulfonamide reduces acidity and hydrogen-bonding capacity.

- Trifluoromethylpyridine may improve blood-brain barrier penetration compared to the target’s pyridin-4-yl group.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.